2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O5/c1-2-16-3-5-17(6-4-16)26(32)21-13-30(14-25(31)29-19-9-7-18(28)8-10-19)22-12-24-23(34-15-35-24)11-20(22)27(21)33/h3-13H,2,14-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJLNMXUZDGIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines a quinoline derivative with a benzodioxane moiety, which may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 373.44 g/mol.
Structural Features
The structural features of this compound include:
- Quinoline moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Benzodioxane structure : Associated with enzyme inhibition and antioxidant activities.
- Fluorophenyl group : Enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures to This compound exhibit significant enzyme inhibition capabilities. For instance, the compound has shown promising results in inhibiting specific enzymes relevant to cancer progression and inflammatory responses.
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| Compound A | Topoisomerase II | IC50 = 2.89 µM |
| Compound B | COX-2 | Moderate inhibition |
| Compound C | Kinase pathways | Significant inhibition |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against the MCF-7 breast cancer cell line, revealing significant cytotoxicity and the ability to induce apoptosis.
Case Study: MCF-7 Cell Line
A study evaluated the cytotoxicity of the compound using an MTT assay:
- IC50 Value : The compound showed an IC50 value comparable to established chemotherapeutics.
- Mechanism of Action : The compound induced apoptosis through the intrinsic pathway by activating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl2.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have displayed efficacy against various pathogens:
| Pathogen Tested | Inhibition Rate (%) | Control Comparison |
|---|---|---|
| Sclerotinia sclerotiorum | 86.1% | Quinoxyfen (77.8%) |
| Staphylococcus aureus | Moderate | - |
| Escherichia coli | Low | - |
The biological activity of This compound is primarily attributed to its ability to interact with multiple biological targets:
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
- Enzyme Inhibition : Blocking key enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Benzoyl Groups
- 2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide (): Key Difference: The 4-chlorobenzoyl group replaces the 4-ethylbenzoyl moiety. Impact: Chlorine’s higher electronegativity and smaller steric profile may reduce lipophilicity compared to the ethyl group. This could decrease cellular uptake but enhance solubility. Synthetic Yield: Similar intermediates in were synthesized in moderate yields (50–70%) via iodination and coupling reactions.
C647-0232 (4-Chlorobenzoyl and 3-Methoxyphenyl Variant) ():
- Key Difference : The 3-methoxyphenyl group replaces the 4-fluorophenyl acetamide.
- Impact : Methoxy’s electron-donating nature may alter binding affinity in target proteins compared to the electron-withdrawing fluorine.
*Calculated based on molecular formula.
Functional Group Modifications in Related Scaffolds
- Ethoxycarbonyl Intermediates (): Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate derivatives were synthesized as intermediates. The ethoxycarbonyl group acts as both an activating and protective group, enabling regioselective functionalization.
- Simpler Acetamide Derivatives (): 2-Chloro-N-(4-fluorophenyl)acetamide: A structurally simpler analog lacking the quinoline-dioxolane core. Key Feature: Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which stabilize its crystal structure. Such interactions may influence solubility and stability in the target compound .
Truncated Cyclitol Derivatives ():
- Compounds like (7R,8R)-8-[(1R,2R)-1,2-dihydroxypropyl]-7-(hydroxymethyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one (Compound 6) share the dioxolane-isoquinoline core but lack the benzoyl and acetamide side chains.
Research Findings and Trends
- Synthetic Routes : The target compound likely follows synthetic pathways similar to those in , involving iodination of ethyl carboxylate intermediates and coupling with 4-fluorophenylacetamide.
- Structure-Activity Relationships (SAR) :
- Benzoyl Substituents : Ethyl groups may enhance lipophilicity and bioavailability compared to chloro or methoxy variants.
- Acetamide Moieties : The 4-fluorophenyl group’s electron-withdrawing effects could optimize binding to hydrophobic pockets in enzymes or receptors.
Q & A
Q. How can researchers optimize multi-step synthesis protocols for this compound?
Methodological Answer:
- Key Steps :
Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to assemble the quinoline and dioxolo moieties. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) for regioselectivity .
Hydrolysis and Acetylation : Control pH (6.5–7.5) and temperature (60–80°C) during hydrolysis of ester intermediates to prevent side reactions. Use acetic anhydride for acetylation under inert atmosphere .
Purification : Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate >95% pure product .
- Critical Parameters :
- Solvent polarity (e.g., DMF vs. THF) impacts reaction rates.
- Monitor intermediates via TLC (Rf tracking) and LC-MS .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The fluorophenyl group shows distinct aromatic splitting (e.g., doublet of doublets at δ 7.2–7.4 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Purity Assessment :
- Use UPLC-PDA (220–400 nm) to detect impurities <0.1% .
- Thermal Stability : DSC analysis (heating rate 10°C/min) to determine melting point and decomposition thresholds .
Q. How to design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with structural homology to known quinoline targets (e.g., topoisomerases, kinase domains) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay, IC₅₀ determination) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., ambiguous NMR peaks)?
Methodological Answer:
- Strategies :
Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify carbon environments .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G**) .
- Case Example : Overlapping quinoline protons can be resolved using NOESY to confirm spatial proximity .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for fluorophenyl and ethylbenzoyl substituents?
Methodological Answer:
- Analog Synthesis :
- Vary substituents (e.g., replace 4-ethylbenzoyl with 4-methyl or 4-Cl derivatives) .
- Biological Testing :
| Substituent Modification | Observed Activity Change | Proposed Mechanism |
|---|---|---|
| 4-Fluorophenyl → 4-Cl | ↑ Cytotoxicity (2-fold) | Enhanced hydrophobic binding |
| Ethylbenzoyl → Acetyl | ↓ Enzyme inhibition | Reduced π-π stacking |
| Data derived from analogs in and . |
- Computational Docking : Use AutoDock Vina to map substituent interactions with target binding pockets (e.g., PARP-1) .
Q. How to investigate discrepancies in reported reaction pathways (e.g., competing oxidation vs. substitution)?
Methodological Answer:
- Mechanistic Probes :
Isotopic Tracing : Introduce ¹⁸O-labeling to track oxidation pathways .
Kinetic Studies : Monitor reaction progress via in-situ IR (e.g., carbonyl peak at 1700 cm⁻¹) to identify rate-determining steps .
- Case Study : Conflicting reports on chloro-substitution vs. ring oxidation can be resolved by adjusting solvent polarity (e.g., DMSO favors oxidation, while DCM favors substitution) .
Q. What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Formulation Optimization :
- Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based nanoemulsions .
- Measure solubility via shake-flask method (UV-Vis quantification at λmax 280 nm) .
- Structural Modifications : Introduce polar groups (e.g., -OH or -SO₃H) at non-critical positions to enhance aqueous solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
